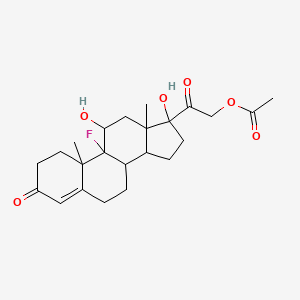
Pregn-4-ene-3,20-dione, 9alpha-fluoro-11,17alpha,21-trihydroxy-, 21-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pregn-4-ene-3,20-dione, 9alpha-fluoro-11,17alpha,21-trihydroxy-, 21-acetate is a synthetic steroid ester. It is characterized by its complex structure, which includes a fluoro group at position 9, hydroxy groups at positions 11 and 17, and oxo groups at positions 3 and 20. This compound is known for its significant biological activity and is used in various scientific research applications.
Méthodes De Préparation
The preparation of Pregn-4-ene-3,20-dione, 9alpha-fluoro-11,17alpha,21-trihydroxy-, 21-acetate involves several organic synthesis steps. The synthetic route typically includes the introduction of the fluoro group at position 9, followed by the addition of hydroxy groups at positions 11 and 17. The final step involves the acetylation of the 21-hydroxy group to form the acetate ester. Industrial production methods often utilize advanced organic synthesis techniques to ensure high purity and yield .
Analyse Des Réactions Chimiques
Pregn-4-ene-3,20-dione, 9alpha-fluoro-11,17alpha,21-trihydroxy-, 21-acetate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of hydroxy groups to oxo groups using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert oxo groups back to hydroxy groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group at position 9 can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and methanol, and catalysts such as palladium on carbon. .
Applications De Recherche Scientifique
Pregn-4-ene-3,20-dione, 9alpha-fluoro-11,17alpha,21-trihydroxy-, 21-acetate has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development of qualitative and quantitative analytical methods.
Biology: The compound is studied for its effects on cellular processes and its potential as a tool for understanding steroid hormone action.
Medicine: It is investigated for its potential therapeutic applications, including anti-inflammatory and immunosuppressive effects.
Industry: The compound is used in the development of pharmaceuticals and other biologically active compounds
Mécanisme D'action
The mechanism of action of Pregn-4-ene-3,20-dione, 9alpha-fluoro-11,17alpha,21-trihydroxy-, 21-acetate involves its interaction with steroid hormone receptors. The compound binds to these receptors, modulating their activity and influencing the expression of target genes. This interaction affects various molecular pathways, leading to its biological effects, such as anti-inflammatory and immunosuppressive actions .
Comparaison Avec Des Composés Similaires
Pregn-4-ene-3,20-dione, 9alpha-fluoro-11,17alpha,21-trihydroxy-, 21-acetate is unique due to its specific structural modifications, including the fluoro group at position 9 and the acetate ester at position 21. Similar compounds include:
Pregn-4-ene-3,20-dione, 11beta,17alpha,21-trihydroxy-, 21-acetate: Lacks the fluoro group at position 9.
9-fluoro-11beta,17,21-trihydroxy-2alpha-methylpregn-4-ene-3,20-dione 21-acetate: Contains an additional methyl group at position 2. These structural differences result in variations in their biological activity and applications
Propriétés
Formule moléculaire |
C23H31FO6 |
|---|---|
Poids moléculaire |
422.5 g/mol |
Nom IUPAC |
[2-(9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H31FO6/c1-13(25)30-12-19(28)22(29)9-7-16-17-5-4-14-10-15(26)6-8-20(14,2)23(17,24)18(27)11-21(16,22)3/h10,16-18,27,29H,4-9,11-12H2,1-3H3 |
Clé InChI |
SYWHXTATXSMDSB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


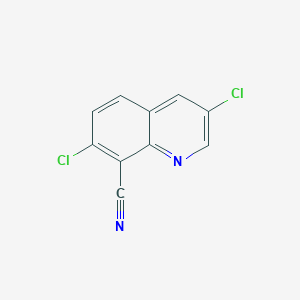
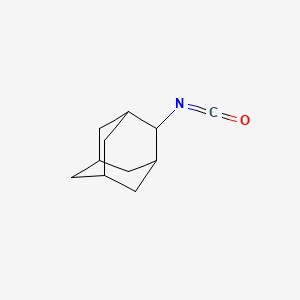
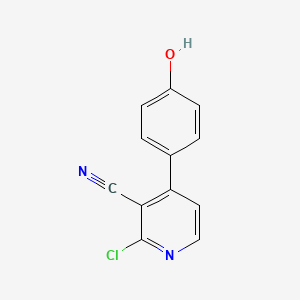

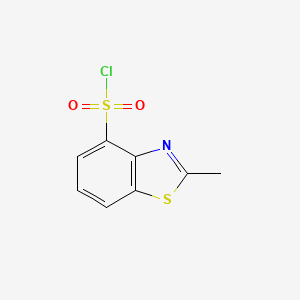
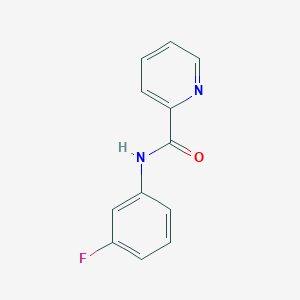
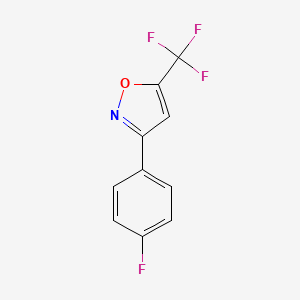
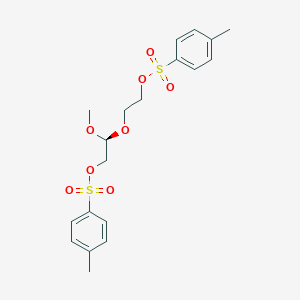


![Ethyl 6-formylbenzo[b]thiophene-2-carboxylate](/img/structure/B8789251.png)
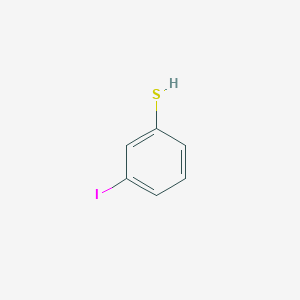
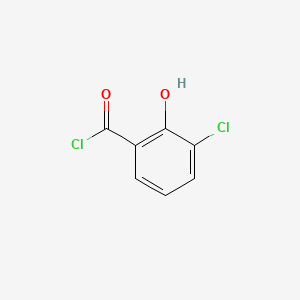
![4-(2-Chloro-6-(piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B8789282.png)
